
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate is a chemical compound with the molecular formula C9-H5-Cl2-N3-O2.H2-O and a molecular weight of 276.09 . This compound is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of amino and dichloro substituents on the cinnoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate typically involves the following steps:
Nitration: The starting material, cinnoline, undergoes nitration to introduce nitro groups at specific positions on the ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino-substituted cinnoline is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Carboxylation: The final step involves carboxylation of the cinnoline ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of alkyl or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate involves its interaction with molecular targets such as enzymes and receptors. The amino and dichloro substituents play a crucial role in binding to these targets, modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate
- 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate
Comparison
Compared to its analogs, 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate exhibits unique properties due to the presence of chlorine atoms. These chlorine atoms enhance the compound’s reactivity and influence its interaction with biological targets. The dichloro derivative may also exhibit different pharmacokinetic and pharmacodynamic profiles compared to its dimethyl and fluoro counterparts.
Propiedades
Número CAS |
161373-48-4 |
|---|---|
Fórmula molecular |
C9H5Cl2N3O2 |
Peso molecular |
258.06 g/mol |
Nombre IUPAC |
4-amino-6,7-dichlorocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-4-1-3-6(2-5(4)11)13-14-8(7(3)12)9(15)16/h1-2H,(H2,12,13)(H,15,16) |
Clave InChI |
IMBXVSYZRSVZCD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N=NC(=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


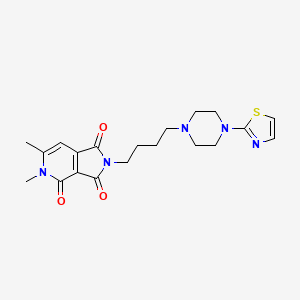
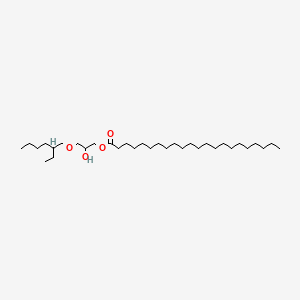



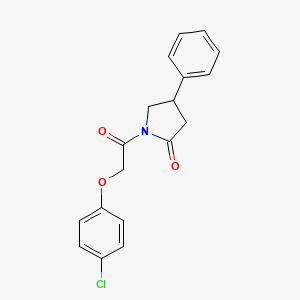
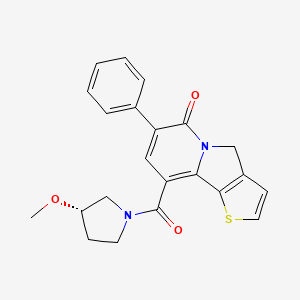
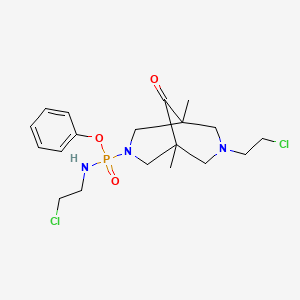

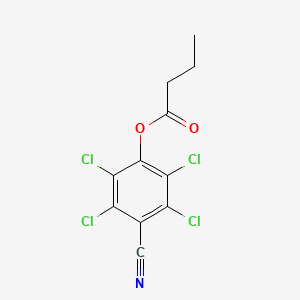

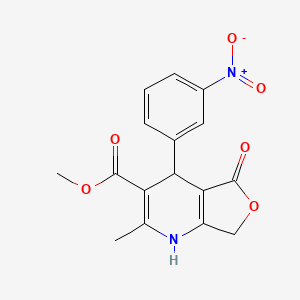
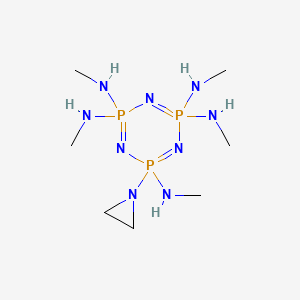
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
